An In-depth Technical Guide to 5-Bromo-1-butyl-1H-benzo[d]imidazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-1-butyl-1H-benzo[d]imidazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-butyl-1H-benzo[d]imidazole is a halogenated N-alkylated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a bromo substituent and a butyl chain at specific positions on the benzimidazole core can significantly influence its physicochemical properties and biological activity, making it a molecule of interest for further investigation and development in various research fields. This guide provides a comprehensive overview of the chemical properties of 5-Bromo-1-butyl-1H-benzo[d]imidazole, including its synthesis, spectral characterization, and potential applications.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-Bromo-1-butyl-1H-benzo[d]imidazole consists of a benzimidazole core substituted with a bromine atom at the 5-position of the benzene ring and a butyl group at the 1-position of the imidazole ring.
Table 1: Physicochemical Properties of 5-Bromo-1-butyl-1H-benzo[d]imidazole
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂ | N/A |
| Molecular Weight | 253.14 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF | General knowledge of similar compounds |
| CAS Number | 124762-57-6 | N/A |
Synthesis of 5-Bromo-1-butyl-1H-benzo[d]imidazole
The synthesis of 5-Bromo-1-butyl-1H-benzo[d]imidazole is a two-step process that begins with the formation of the benzimidazole core, followed by N-alkylation.
Step 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole
The precursor, 5-Bromo-1H-benzo[d]imidazole, can be synthesized from 4-bromo-1,2-benzenediamine and a one-carbon source, such as trimethyl orthoformate, in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 5-Bromo-1H-benzo[d]imidazole [1]
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To a solution of 4-bromo-1,2-benzenediamine (e.g., 3 g, 16 mmol) in N,N-dimethylformamide (DMF, e.g., 22 mL), add trimethyl orthoformate (e.g., 44 mL).
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Concentrate the mixture under reduced pressure.
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Add concentrated hydrochloric acid (e.g., 1.5 mL) and stir the reaction mixture at room temperature for 1 hour.
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Upon completion of the reaction, dilute the mixture with deionized water (e.g., 200 mL).
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Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (e.g., 2 x 200 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-1H-benzo[d]imidazole as an off-white solid.[1]
Characterization of 5-Bromo-1H-benzo[d]imidazole:
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LC-MS: m/z 197 [M+H]⁺[1]
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¹H NMR (400 MHz, DMSO-d₆): δ 12.61 (d, J = 25.6 Hz, 1H), 8.26 (s, 1H), 7.79 (d, J = 47.2 Hz, 1H), 7.55 (dd, J₁ = 7.6 Hz, J₂ = 40 Hz, 1H), 7.33 (t, J = 8.8 Hz, 1H).[1]
Step 2: N-Alkylation to form 5-Bromo-1-butyl-1H-benzo[d]imidazole
The final product is obtained by the N-alkylation of 5-Bromo-1H-benzo[d]imidazole with a suitable butylating agent, such as 1-bromobutane, in the presence of a base.
Generalized Experimental Protocol: N-Alkylation of Benzimidazoles [2]
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Dissolve 5-Bromo-1H-benzo[d]imidazole in an aprotic polar solvent such as DMF.[2]
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Add a strong base, such as sodium hydride (NaH), to the solution and stir for a short period to allow for deprotonation of the imidazole nitrogen.[2]
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Add 1-bromobutane to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
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Quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain 5-Bromo-1-butyl-1H-benzo[d]imidazole.
Caption: Synthetic pathway for 5-Bromo-1-butyl-1H-benzo[d]imidazole.
Spectroscopic Characterization
The structural elucidation of 5-Bromo-1-butyl-1H-benzo[d]imidazole relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and the aromatic protons on the benzimidazole ring. The chemical shifts of the aromatic protons will be influenced by the bromo substituent and the N-butyl group.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four carbons of the butyl group and the seven carbons of the benzimidazole core. The carbon attached to the bromine atom will show a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-1-butyl-1H-benzo[d]imidazole will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the butyl chain and other characteristic cleavages of the benzimidazole ring.
Reactivity
The reactivity of 5-Bromo-1-butyl-1H-benzo[d]imidazole is influenced by the electron-withdrawing nature of the bromine atom and the presence of the N-butyl group.
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Electrophilic Aromatic Substitution: The bromine atom deactivates the benzene ring towards further electrophilic substitution.
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Nucleophilic Aromatic Substitution: The bromo substituent can potentially undergo nucleophilic substitution reactions under specific conditions.
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Reactions at the Imidazole Ring: The imidazole ring can participate in various reactions, including further substitutions at the C2 position.
Caption: Key reactivity aspects of 5-Bromo-1-butyl-1H-benzo[d]imidazole.
Potential Applications in Drug Discovery and Research
Benzimidazole derivatives are known to possess a wide range of biological activities. The specific combination of a bromo substituent and a butyl chain in 5-Bromo-1-butyl-1H-benzo[d]imidazole suggests potential for its investigation in several areas:
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Antimicrobial Research: Halogenated benzimidazoles have shown promising antimicrobial activity.
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Anticancer Drug Development: The benzimidazole core is a key pharmacophore in several anticancer agents.
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Antiviral Research: N-substituted benzimidazoles have been explored for their antiviral properties.
The butyl group can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability, which are desirable properties for drug candidates.
Safety and Handling
Conclusion
5-Bromo-1-butyl-1H-benzo[d]imidazole is a synthetically accessible derivative of the versatile benzimidazole scaffold. Its chemical properties, influenced by the bromo and butyl substituents, make it a compound of interest for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and key characteristics to aid researchers in their investigations of this and related molecules. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
